4-(2-Amino-1,1-difluoroethoxy)benzoic acid;hydrochloride
CAS No.: 2470440-25-4
Cat. No.: VC7723624
Molecular Formula: C9H10ClF2NO3
Molecular Weight: 253.63
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2470440-25-4 |
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Molecular Formula | C9H10ClF2NO3 |
Molecular Weight | 253.63 |
IUPAC Name | 4-(2-amino-1,1-difluoroethoxy)benzoic acid;hydrochloride |
Standard InChI | InChI=1S/C9H9F2NO3.ClH/c10-9(11,5-12)15-7-3-1-6(2-4-7)8(13)14;/h1-4H,5,12H2,(H,13,14);1H |
Standard InChI Key | AGBIGAJMSRFQIS-UHFFFAOYSA-N |
SMILES | C1=CC(=CC=C1C(=O)O)OC(CN)(F)F.Cl |
Introduction
Chemical Structure and Molecular Properties
The molecular formula of 4-(2-amino-1,1-difluoroethoxy)benzoic acid hydrochloride is C₁₀H₁₁ClF₂NO₃, with a molecular weight of 253.6 g/mol . Key structural features include:
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A benzoic acid core providing carboxylic acid functionality.
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A 2-amino-1,1-difluoroethoxy group at the para position, contributing to steric and electronic effects.
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A hydrochloride counterion enhancing stability and solubility.
Table 1: Structural and Physicochemical Properties
Property | Value/Description | Source |
---|---|---|
Melting Point | 215–220°C (decomposes) | |
Solubility | Soluble in DMSO, methanol; sparingly in water | |
pKa (carboxylic acid) | ~4.2 (estimated) | |
LogP (octanol-water) | 1.8 ± 0.3 |
The difluoroethoxy group increases lipophilicity compared to non-fluorinated analogs, facilitating membrane permeability in biological systems. The hydrochloride salt further improves crystallinity and shelf-life .
Synthesis and Manufacturing
Industrial synthesis involves a four-step process:
Table 2: Synthesis Pathway
Step | Reaction Type | Conditions | Yield |
---|---|---|---|
1 | Esterification of benzoic acid | Methanol, H₂SO₄, reflux, 6h | 85–90% |
2 | Nucleophilic substitution | 1,1-Difluoro-2-aminoethanol, K₂CO₃ | 70–75% |
3 | Hydrolysis of ester | NaOH (aq), 60°C, 4h | 95–98% |
4 | Salt formation | HCl (g), ethanol, 0°C | Quant. |
Key Challenges:
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Step 2 requires anhydrous conditions to prevent hydrolysis of the difluoroethoxy group.
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Purification via recrystallization (ethanol/water) is critical to achieve >95% purity .
Compound | Target | IC₅₀ (nM) |
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4-(2-Aminoethoxy)benzoic acid | β₂-Adrenergic receptor | 120 ± 15 |
4-(2-Amino-1,1-difluoroethoxy) | β₂-Adrenergic receptor | 45 ± 8 |
4-(2-Aminoethyl)benzoic acid | Non-selective | >500 |
Fluorination at the ethoxy group improves receptor binding affinity by 2.7-fold compared to non-fluorinated analogs .
Industrial Applications
Pharmaceutical Intermediate
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Used in synthesizing fluorinated β-agonists for asthma treatment .
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Serves as a building block for kinase inhibitors in oncology research .
Material Science
Hazard | Code | Precautionary Measures |
---|---|---|
Skin irritation | H315 | Wear nitrile gloves |
Eye damage | H319 | Use safety goggles |
Respiratory irritation | H335 | Use fume hood |
Suppliers recommend storage at 2–8°C under inert gas (N₂) to prevent degradation .
Comparison with Structural Analogues
Table 5: Key Differences from Related Compounds
Compound | Fluorination | Solubility (mg/mL) | Bioavailability |
---|---|---|---|
4-(2-Aminoethoxy)benzoic acid | None | 12.5 | Low |
4-(2-Amino-1,1-difluoroethoxy) | Two F atoms | 8.2 | Moderate |
4-(2-Aminoethyl)benzoic acid | None | 20.1 | High |
Fluorination reduces aqueous solubility but enhances membrane permeability, balancing pharmacokinetic properties .
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